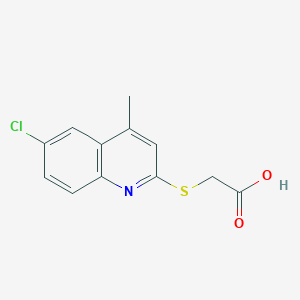

2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid

Beschreibung

Eigenschaften

CAS-Nummer |

886498-76-6 |

|---|---|

Molekularformel |

C12H10ClNO2S |

Molekulargewicht |

267.73 g/mol |

IUPAC-Name |

2-(6-chloro-4-methylquinolin-2-yl)sulfanylacetic acid |

InChI |

InChI=1S/C12H10ClNO2S/c1-7-4-11(17-6-12(15)16)14-10-3-2-8(13)5-9(7)10/h2-5H,6H2,1H3,(H,15,16) |

InChI-Schlüssel |

RXVDODTYPKNXHU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)SCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Skraup Cyclization with Substituted Anilines

The Skraup reaction, employing 3-chloro-4-methylaniline as the starting material, facilitates the formation of 6-chloro-4-methylquinoline. In this method, the aniline derivative undergoes condensation with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). The methyl group directs cyclization to yield the 4-methylquinoline scaffold, while the chlorine atom is incorporated at position 6 due to the meta-directing effect of the amine group during nitration.

Representative Conditions :

Nitration and Chlorination of 4-Methylquinoline

For pre-formed 4-methylquinoline, nitration at position 6 is achieved using a mixture of nitric and sulfuric acids. Subsequent reduction of the nitro group (e.g., with Sn/HCl) yields 6-amino-4-methylquinoline, which is converted to the 6-chloro derivative via Sandmeyer reaction:

This route provides a 55–65% overall yield but requires careful control of nitration conditions to avoid di-nitration byproducts.

Reaction Optimization and Analytical Validation

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance reaction rates but reduce yields due to solvolysis. Ethanol/water mixtures provide optimal balance, with NaOH outperforming K₂CO₃ in deprotonating thioglycolic acid.

Analytical Characterization

-

¹H NMR : Methyl singlet at δ 2.45 (C4-CH₃), thioacetate protons at δ 3.82 (SCH₂).

Challenges and Alternative Pathways

-

Regioselectivity in Nitration : Competing nitration at position 8 can occur, necessitating precise temperature control (−10°C).

-

Thiol Oxidation : Use of inert atmospheres (N₂) prevents disulfide formation during thiolation.

-

Alternative Quinoline Precursors : 6-Chloro-4-methylquinoline-2-carboxylic acid can be decarboxylated to yield 2-chloro intermediates, though this adds steps .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-((6-Chlor-4-methylchinolin-2-yl)thio)essigsäure hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Sie wird als Reagenz in verschiedenen organischen Synthesen verwendet.

Biologie: Sie wird im Studium biologischer Prozesse und Pfade verwendet.

Industrie: Sie wird bei der Produktion von Feinchemikalien und pharmazeutischen Zwischenprodukten verwendet

Wirkmechanismus

Der Wirkmechanismus von 2-((6-Chlor-4-methylchinolin-2-yl)thio)essigsäure beinhaltet seine Interaktion mit molekularen Zielstrukturen und Pfaden. Die Verbindung kann als Inhibitor oder Aktivator von spezifischen Enzymen oder Rezeptoren wirken und so biologische Prozesse modulieren. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential biological activities, particularly in the context of drug development. Quinoline derivatives, including 2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid, have exhibited a range of pharmacological properties:

- Antimicrobial Activity : Research indicates that quinoline derivatives possess antibacterial and antifungal properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Quinoline derivatives are being explored for their anticancer potential. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation, making them candidates for further development as anticancer agents .

- Neuroprotective Effects : Some studies suggest that quinoline-based compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Plant Biology

Recent studies have highlighted the role of this compound derivatives as growth stimulants in plant tissue culture:

- Rhizogenesis Stimulation : The sodium salt form of this compound has been shown to significantly enhance root formation in Paulownia explants during microclonal propagation. This suggests its potential as a low-toxicity growth regulator in agricultural biotechnology .

- Toxicity Assessment : The toxicity of various derivatives has been evaluated, revealing that modifications at specific positions on the quinoline ring can influence biological activity and toxicity. Compounds lacking alkoxy substituents at the 6th position were found to be more toxic, indicating the importance of structural optimization in developing safe plant growth regulators .

Toxicological Studies

The toxicity profiles of this compound and its derivatives have been assessed using both computational models and experimental methods:

- Structure-Toxicity Relationships : Research has established a correlation between molecular structure and toxic effects, aiding in the design of less toxic derivatives for agricultural applications. The presence of certain functional groups can either enhance or mitigate toxicity, providing insights into safer formulations .

Industrial Applications

In addition to its biological applications, this compound serves as an important intermediate in organic synthesis:

- Reagent in Organic Synthesis : This compound is utilized as a reagent in various organic reactions, contributing to the synthesis of complex molecules in pharmaceutical chemistry .

Research Findings and Case Studies

The following table summarizes key studies related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of 2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid can be categorized based on modifications to the quinoline ring, substituents, and the nature of the thioacetic acid moiety. Below is a detailed comparison:

Substituent Variations on the Quinoline Ring

Modifications to the Thioacetic Acid Moiety

Biologische Aktivität

2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential applications.

Chemical Structure and Properties

The structure of this compound includes a quinoline ring substituted with chlorine and methyl groups, linked to a thioacetic acid moiety. This structural configuration is essential for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown potent activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents .

- Toxicity and Safety : The toxicity assessment revealed that sodium salts of these compounds are generally more toxic than their corresponding acids. Compounds lacking alkoxy substituents at the 6th position of the quinoline ring exhibited higher toxicity levels .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Quinoline derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission .

- Modulation of RAGE Activity : Some studies suggest that quinoline compounds can modulate RAGE (Receptor for Advanced Glycation End-products) activity, which is implicated in inflammatory processes and various diseases .

- Stimulation of Plant Growth : In agricultural applications, certain derivatives have been shown to enhance rhizogenesis in plant tissues, suggesting their utility as growth stimulants in microclonal propagation .

Case Studies

- Antimycobacterial Activity :

- Toxicity Assessment :

- Enzyme Inhibition :

Data Tables

| Compound Name | MIC (μM) | Toxicity Level | Biological Activity |

|---|---|---|---|

| Sodium salt of 2-((quinolin-4-yl)thio)acetic acid | 0.44 | High | Antimycobacterial |

| This compound | Varies | Moderate | AChE inhibition |

| 2-(quinolin-4-yloxy)acetamides | <0.06 | Low | Antimycobacterial |

Q & A

Q. What synthetic methodologies are employed to prepare 2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid and its derivatives?

The compound is synthesized via nucleophilic substitution of 4-chloroquinoline precursors with mercaptoacetic acid derivatives. Sodium salts of the acid are prepared by neutralizing the free acid with sodium hydroxide to enhance water solubility. Substituents at the 6th position (e.g., alkoxy groups) are introduced during the quinoline ring functionalization to modulate physicochemical properties .

Q. How is the structural integrity of synthesized derivatives confirmed?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is employed for unambiguous structural determination. Complementary techniques include NMR spectroscopy for functional group analysis and mass spectrometry for molecular weight validation .

Q. What in vitro models are used for preliminary toxicity and bioactivity screening?

Toxicity is assessed using human sperm motility assays, where derivatives without alkoxy substituents (e.g., QAC-1 and QAC-5 sodium salts) reduce progressive motility by 15–20%. Bioactivity is evaluated in plant rhizogenesis models, such as Paulownia explants, where sodium salts enhance root formation .

Advanced Research Questions

Q. How do substituents at the 6th position of the quinoline ring influence toxicity and bioactivity?

Alkoxy substituents (-OCH₃, -OC₂H₅) at the 6th position reduce toxicity by decreasing membrane permeability, as evidenced by chemometric modeling. In contrast, sodium salts increase bioavailability (via ionization) but elevate toxicity. The balance between solubility and bioactivity is critical for optimizing derivatives .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicological profiles?

Lipinski’s "rule of five" and quantum chemical calculations of log P (lipophilicity) and log D (pH-dependent distribution coefficient) are used to predict membrane permeability. Molecular docking studies identify potential interactions with biological targets, guiding the design of low-toxic, high-activity derivatives .

Q. How can contradictions between computational toxicity predictions and experimental results be resolved?

Discrepancies arise from ionization states (e.g., sodium salts vs. free acids) and assay-specific conditions. Cross-validation using multiple models (e.g., sperm motility assays, plant rhizogenesis, and in silico toxicity databases) improves reliability. Adjusting for pH-dependent solubility and bioavailability parameters refines predictions .

Q. What experimental design optimizes the compound’s rhizogenesis-promoting activity?

Sodium salts (e.g., QAC-5) are prioritized for in vitro studies due to their solubility and efficacy. Dose-response curves in Paulownia explants are generated at pH 5.8–6.2 (mimicking root environments), followed by in vivo adaptation trials to validate root development under soil conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.